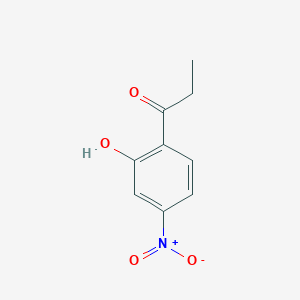

1-(2-Hydroxy-4-nitrophenyl)propan-1-one

Beschreibung

1-(2-Hydroxy-4-nitrophenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a phenyl ring bearing hydroxyl (-OH) and nitro (-NO₂) groups at the 2- and 4-positions, respectively. This structure combines electron-withdrawing (nitro) and electron-donating (hydroxyl) substituents, creating unique electronic and steric effects. Such compounds are often intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications .

Eigenschaften

Molekularformel |

C9H9NO4 |

|---|---|

Molekulargewicht |

195.17 g/mol |

IUPAC-Name |

1-(2-hydroxy-4-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H9NO4/c1-2-8(11)7-4-3-6(10(13)14)5-9(7)12/h3-5,12H,2H2,1H3 |

InChI-Schlüssel |

CEAXNFJPAALGRT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel–Crafts Acylation of p-Nitrophenol

One classical and widely reported method for synthesizing 1-(2-Hydroxy-4-nitrophenyl)propan-1-one involves the Friedel–Crafts acylation of p-nitrophenol with propionyl chloride in the presence of aluminium chloride as a Lewis acid catalyst.

- Reaction conditions: The reaction is typically carried out in nitrobenzene as the solvent.

- Temperature: Moderate heating is applied to facilitate the reaction.

- Yield: Approximately 36% yield is reported for this method.

- Mechanism: Aluminium chloride activates the propionyl chloride to form an acylium ion, which electrophilically substitutes the aromatic ring ortho to the hydroxy group, due to its activating effect.

This method is one of the earliest and most straightforward approaches to obtaining the target compound.

Fries Rearrangement of p-Nitrophenyl Propionate

Another synthetic route involves the Fries rearrangement of p-nitrophenyl propionate .

- Reaction conditions: The rearrangement is conducted in nitrobenzene with aluminium chloride at elevated temperatures (~125 °C) for approximately 5 hours.

- Yield: This method provides a lower yield (~23%) compared to Friedel–Crafts acylation.

- Mechanism: The ester undergoes a Lewis acid-catalyzed rearrangement, migrating the acyl group to the ortho position relative to the hydroxy substituent, generating 1-(2-Hydroxy-4-nitrophenyl)propan-1-one.

Boron Trichloride-Mediated Demethylation of 2-Methoxy-5-nitropropiophenone

A high-yielding method (up to 92%) involves the reaction of boron trichloride with 2-methoxy-5-nitropropiophenone in methylene chloride .

- Reaction conditions: The reaction is initiated at low temperature (-78 °C) and allowed to warm to room temperature over 14 hours.

- Mechanism: Boron trichloride acts as a demethylating agent, cleaving the methoxy group to yield the hydroxy derivative.

- Advantages: This method provides a high purity product and excellent yield, making it suitable for preparative scale.

Nitration of o-Hydroxypropiophenone

The target compound can also be synthesized by nitration of o-hydroxypropiophenone .

- Reaction conditions: Nitration is performed in acetic acid using fuming nitric acid at controlled temperatures (initially 0 °C, then raised to 60 °C).

- Yield: Moderate yields (~23%) are reported.

- Mechanism: Electrophilic aromatic substitution introduces the nitro group at the 4-position relative to the hydroxy substituent.

- Notes: Careful temperature control is necessary to avoid over-nitration or decomposition.

Alkaline Hydrolysis of 3-Methyl-6-nitrochromone

An alternative indirect method involves the alkaline hydrolysis of 3-methyl-6-nitrochromone .

- Reaction conditions: Hydrolysis is conducted under alkaline conditions.

- Yield: High yields (~85%) are reported.

- Mechanism: The chromone ring is opened under basic conditions to yield the hydroxy-nitrophenyl propanone structure.

- Considerations: This method requires prior synthesis of the chromone precursor.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel–Crafts Acylation | p-Nitrophenol, propionyl chloride, AlCl3 | Nitrobenzene, moderate heat | 36 | Simple, direct | Moderate yield, harsh conditions |

| Fries Rearrangement | p-Nitrophenyl propionate, AlCl3 | Nitrobenzene, 125 °C, 5 h | 23 | Established method | Lower yield, longer reaction time |

| Boron Trichloride Demethylation | 2-Methoxy-5-nitropropiophenone, BCl3 | CH2Cl2, -78 °C to r.t., 14 h | 92 | High yield, high purity | Requires methoxy precursor |

| Nitration of o-Hydroxypropiophenone | o-Hydroxypropiophenone, fuming HNO3 | Acetic acid, 0 °C to 60 °C | 23 | Direct nitration | Moderate yield, sensitive reaction |

| Alkaline Hydrolysis of 3-Methyl-6-nitrochromone | 3-Methyl-6-nitrochromone, base | Alkaline conditions | 85 | High yield | Requires chromone synthesis |

Analytical and Research Findings on Preparation

- Spectroscopic Characterization: Products from these methods are typically confirmed by IR, NMR (¹H and ¹³C), and mass spectrometry. The hydroxy group shows characteristic IR absorption near 3400 cm⁻¹, and the nitro group exhibits strong bands near 1500 and 1350 cm⁻¹.

- Purification: Common purification techniques include recrystallization from dichloromethane or other suitable solvents, and chromatographic methods.

- Reaction Monitoring: Thin-layer chromatography (TLC) is widely used to monitor reaction progress, especially in Friedel–Crafts and Fries rearrangement methods.

- Computational Studies: While direct computational studies on this exact compound are limited, related ketone derivatives have been studied using density functional theory (DFT) to understand electronic properties and reactivity, which can inform synthetic optimization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxy-4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 1-(2-Oxo-4-nitrophenyl)propan-1-one.

Reduction: 1-(2-Hydroxy-4-aminophenyl)propan-1-one.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-4-nitrophenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-4-nitrophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(2-Hydroxy-4-nitrophenyl)propan-1-one with structurally related aromatic ketones, focusing on substituent effects, reactivity, and applications.

Halogen-Substituted Propanones

- Examples :

1-(3-Fluorophenyl)propan-1-one, 1-(4-Chlorophenyl)propan-1-one, 1-(3-Bromo-4-chlorophenyl)propan-1-one . - Key Differences :

- Halogens (F, Cl, Br) are electron-withdrawing but less polar than nitro groups.

- Reactivity: Halogenated derivatives show moderate yields (58–65%) in NHPI-mediated coupling reactions, attributed to balanced electronic effects .

- Applications: Primarily used in cross-coupling reactions for drug intermediates.

Hydroxy-Substituted Propanones

- Examples :

1-(4-Hydroxyphenyl)-2-methylpropan-1-one, 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one . - Key Differences: Hydroxyl groups enhance solubility in polar solvents but reduce stability under acidic/basic conditions. Methoxy substituents (e.g., in 1-(2-Hydroxy-4-methoxyphenyl)-propanones) increase electron density, favoring electrophilic substitutions . Toxicity: Some hydroxy-phenyl propanones (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) exhibit genotoxicity concerns, though nitro-substituted analogs lack direct toxicity data .

Nitro-Substituted Propanones

- Examples :

1-(2-Nitrophenyl)propan-2-one, 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one (4′-Nitrochalcone) . - Key Differences :

- Nitro Position : Ortho-nitro derivatives (e.g., 1-(2-Nitrophenyl)propan-2-one) exhibit steric hindrance, reducing reactivity in nucleophilic additions compared to para-nitro analogs .

- Conjugation Effects : 4′-Nitrochalcone (α,β-unsaturated ketone) undergoes Michael additions and cyclizations due to extended conjugation, unlike saturated propan-1-ones .

Heterocyclic and Bioactive Derivatives

- Examples: 4-Fluoromethcathinone (4-FMC), 1-(thiophene-2-yl)propan-1-one .

- Key Differences: Pharmacological Activity: 4-FMC, a cathinone derivative with an amino group, acts as a central nervous system stimulant, contrasting with nitro/hydroxy propanones lacking such activity . Heterocyclic Influence: Thiophene-containing propanones (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) show lower coupling yields (51–58%) due to electron-rich aromatic systems .

Data Tables

Table 1: Structural and Reactivity Comparison

Key Findings and Insights

- Electronic Effects : Nitro groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks, while hydroxyl groups stabilize intermediates via resonance .

- Toxicity Profile: Nitro and hydroxyl substituents may synergistically contribute to genotoxicity, as seen in structurally related compounds .

- Synthetic Utility : Halogenated derivatives are more versatile in cross-couplings, whereas nitro-substituted analogs excel in conjugation-driven reactions (e.g., chalcone formations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.